

NP10679: A Technical Overview of Early Research Findings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GR 100679

Cat. No.: B15601478

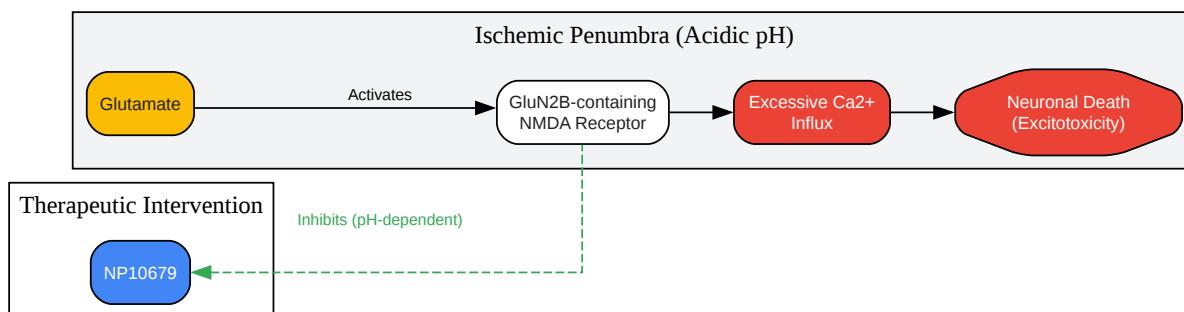
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NP10679 is a novel, pH-sensitive, and selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Early research demonstrates its potential as a neuroprotective agent for acute brain injuries, such as ischemic stroke and subarachnoid hemorrhage. Its unique mechanism of action, characterized by increased potency in acidic environments typical of ischemic tissue, offers the promise of targeted therapeutic effects with an improved safety profile compared to non-selective NMDA receptor antagonists. This document provides an in-depth technical guide to the core preclinical and Phase 1 clinical findings on NP10679.

Mechanism of Action


NP10679 exerts its therapeutic effect by selectively inhibiting NMDA receptors containing the GluN2B subunit.^[1] This selectivity is crucial as overactivation of GluN2B-containing NMDA receptors is strongly implicated in excitotoxicity, a key driver of neuronal damage in ischemic conditions.^[1]

A distinguishing feature of NP10679 is its pH-dependent activity. The compound is significantly more potent at acidic pH levels (e.g., 6.9), which are characteristic of the ischemic penumbra, than at normal physiological pH (7.4).^{[2][3]} This property allows for targeted inhibition in injured

brain tissue while minimizing effects on healthy tissue, thereby potentially reducing the adverse effects associated with broader NMDA receptor antagonism.[2][3]

Signaling Pathway in Ischemic Conditions

In an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca^{2+}) into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. By selectively blocking GluN2B-containing NMDA receptors in the acidic ischemic environment, NP10679 is hypothesized to interrupt this excitotoxic cascade at a critical early stage.

[Click to download full resolution via product page](#)

NP10679 Mechanism of Action in Ischemia.

Preclinical Research Findings In Vitro Potency and Selectivity

NP10679 has demonstrated high potency and selectivity for GluN2B-containing NMDA receptors in vitro. The compound's inhibitory concentration (IC_{50}) is significantly lower at acidic pH, confirming its pH-sensitive mechanism of action.

Assay	Condition	IC50	Selectivity
GluN2B Inhibition	pH 6.9	~23 nM	>100,000-fold vs other GluN2 subtypes
GluN2B Inhibition	pH 7.6	~143 nM	>100,000-fold vs other GluN2 subtypes
Off-Target Binding	>40 CNS Targets	No significant activity	-
hERG Channel Inhibition	-	620 nM	~30-fold higher than GluN2B IC50
Histamine H1 Antagonism	-	73 nM	-

In Vivo Efficacy: Murine Middle Cerebral Artery Occlusion (MCAO) Model

NP10679 has shown significant neuroprotective effects in a mouse model of transient focal ischemia (MCAO). Administration of NP10679 prior to the ischemic insult resulted in a dose-dependent reduction in infarct volume.

Dose (mg/kg, IP)	Mean Infarct Volume Reduction (%)
2	Significant
5	~52%
10	~51%

Preclinical Safety and Toxicology

Good Laboratory Practice (GLP) compliant repeat-dose toxicity studies of up to 14 days have been conducted in rats and dogs. The primary dose-limiting adverse effect observed was sedation.^[4] Allometric scaling of toxicology and efficacy data suggests a therapeutic margin of at least 2 in humans.^[1]

Phase 1 Clinical Trial Findings

The initial clinical evaluation of NP10679 was conducted in healthy adult volunteers through a randomized, placebo-controlled, single ascending dose (SAD) and a multiple ascending dose (MAD) study (NCT04007263).[2] The drug was found to be well-tolerated with a favorable pharmacokinetic profile.[2]

Pharmacokinetics

NP10679 exhibits a pharmacokinetic profile suitable for once-daily dosing, with a half-life of approximately 20 hours.[2] Plasma concentrations and area under the curve (AUC) demonstrated a linear relationship with the administered dose in the SAD study.[2]

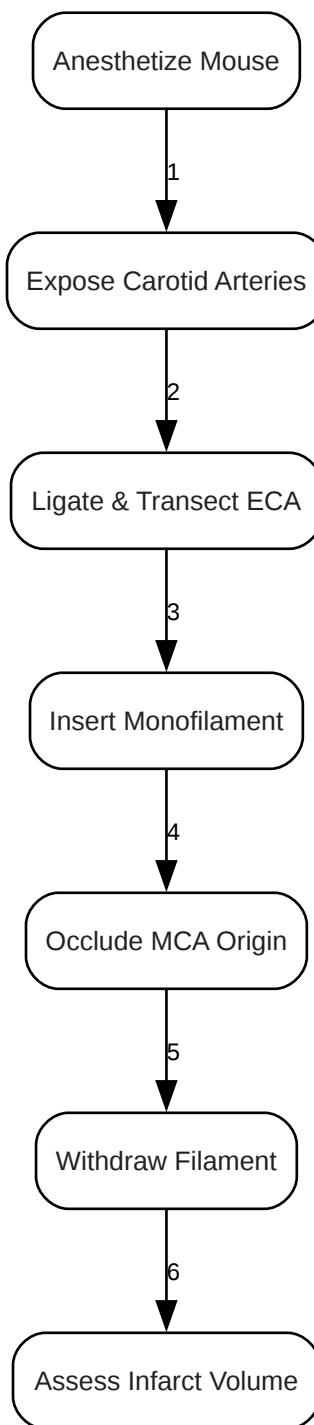
Table 3.1: Single Ascending Dose (SAD) Pharmacokinetic Parameters

Dose (mg)	Cmax (ng/mL, mean \pm SD)	AUC0-inf (h*ng/mL, mean \pm SD)	T1/2 (hours, mean)
5	30.0 \pm 14.8	-	-
15	104 \pm 29	-	-
50	338 \pm 117	-	-
100	746 \pm 288	9860 \pm 1960	~20
150	1146 \pm 255	15800 \pm 4040	~20
200	2066 \pm 798	21500 \pm 5400	~20

Table 3.2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 5)

Dose (mg/day)	Cmax (ng/mL, mean)	AUC0–96 h (h*ng/mL, mean)
25	~250	~6000
50	~500	~12000
100	~700	~18000

Safety and Tolerability

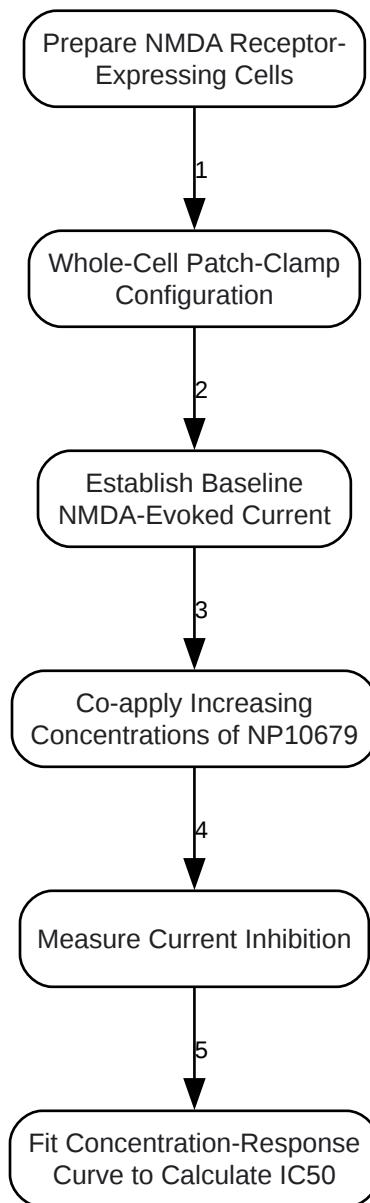

NP10679 was well-tolerated in both SAD and MAD studies. The most frequently reported adverse event was mild to moderate somnolence, particularly at higher doses, from which subjects were easily aroused.[2] No serious adverse events were reported.[2]

Experimental Protocols

Murine Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a standard preclinical model for inducing focal cerebral ischemia. The following is a generalized protocol:

- **Animal Preparation:** Mice are anesthetized, and their body temperature is maintained at 37°C.
- **Surgical Procedure:** A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected.
- **Occlusion:** A silicon-coated monofilament is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
- **Reperfusion:** After a defined period of occlusion (e.g., 60 minutes), the monofilament is withdrawn to allow for reperfusion.
- **Outcome Assessment:** Infarct volume is typically assessed 24 hours post-reperfusion using triphenyltetrazolium chloride (TTC) staining.


[Click to download full resolution via product page](#)

Generalized Workflow for the MCAO Model.

In Vitro Electrophysiology Assay for IC50 Determination

The potency of NP10679 on GluN2B-containing NMDA receptors is determined using whole-cell patch-clamp electrophysiology on recombinant human NMDA receptors expressed in a stable cell line (e.g., HEK293).

- Cell Culture: Cells expressing the desired NMDA receptor subunits are cultured and prepared for electrophysiological recording.
- Recording Setup: Whole-cell voltage-clamp recordings are performed.
- Drug Application: A baseline NMDA-evoked current is established. Increasing concentrations of NP10679 are then co-applied with NMDA.
- Data Analysis: The inhibition of the NMDA-evoked current at each concentration of NP10679 is measured. The IC₅₀ is calculated by fitting the concentration-response data to a logistical equation.
- pH Control: The pH of the extracellular solution is adjusted to either 7.6 or 6.9 to determine the pH-dependent potency.

[Click to download full resolution via product page](#)

Workflow for In Vitro IC50 Determination.

Conclusion and Future Directions

The early research findings for NP10679 are promising, suggesting that its unique pH-sensitive and GluN2B-selective mechanism of action may offer a significant therapeutic advantage in the treatment of acute brain injuries. The favorable safety and pharmacokinetic profile observed in Phase 1 trials supports its continued clinical development. Future research will likely focus on

demonstrating efficacy in patient populations with conditions such as aneurysmal subarachnoid hemorrhage and ischemic stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical development of the GluN2B-selective NMDA receptor inhibitor NP10679 for the treatment of neurologic deficit after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 Clinical Results for NP10679, a pH-sensitive GluN2B-selective N-methyl-d-aspartate Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuropinc.com [neuropinc.com]
- 4. Phase 1 Clinical Results for NP10679, a pH-sensitive GluN2B-selective N-Methyl-D-Aspartate Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NP10679: A Technical Overview of Early Research Findings]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601478#early-research-findings-on-np10679\]](https://www.benchchem.com/product/b15601478#early-research-findings-on-np10679)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com